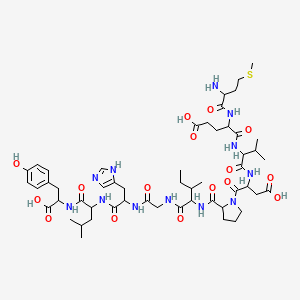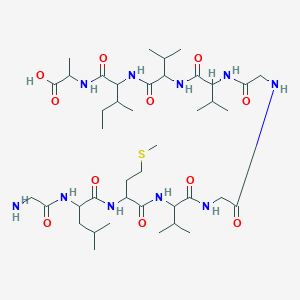
Dimethyl(chloromethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, P-(chloromethyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C₃H₈ClO₃P. It is a colorless liquid with a density of 1.254 g/cm³ and a boiling point of 187.5°C at 760 mmHg . This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Phosphonic acid, P-(chloromethyl)-, dimethyl ester can be synthesized through several methods. One common method involves the reaction of dimethyl phosphite with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester .
Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. This reaction is often catalyzed by a Lewis acid such as aluminum chloride .
Analyse Des Réactions Chimiques
Phosphonic acid, P-(chloromethyl)-, dimethyl ester undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Phosphonic acid, P-(chloromethyl)-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is used in the synthesis of biologically active molecules such as antiviral and anticancer agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, P-(chloromethyl)-, dimethyl ester involves the formation of a reactive intermediate, which can undergo various chemical transformations. The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different phosphonate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects .
Comparaison Avec Des Composés Similaires
Phosphonic acid, P-(chloromethyl)-, dimethyl ester can be compared with other similar compounds such as:
Dimethyl methylphosphonate: This compound has a similar structure but lacks the chloromethyl group.
Diethyl phosphonate: This compound has ethyl groups instead of methyl groups.
Phosphonic acid, P-(bromomethyl)-, dimethyl ester: This compound has a bromomethyl group instead of a chloromethyl group.
Phosphonic acid, P-(chloromethyl)-, dimethyl ester is unique due to its reactivity and versatility in various chemical reactions. Its chloromethyl group allows for easy substitution with other nucleophiles, making it a valuable intermediate in the synthesis of various organophosphorus compounds .
Propriétés
Numéro CAS |
6346-15-2 |
|---|---|
Formule moléculaire |
C3H8ClO3P |
Poids moléculaire |
158.52 g/mol |
Nom IUPAC |
chloro(dimethoxyphosphoryl)methane |
InChI |
InChI=1S/C3H8ClO3P/c1-6-8(5,3-4)7-2/h3H2,1-2H3 |
Clé InChI |
ZPPWLEBZLAFBSP-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


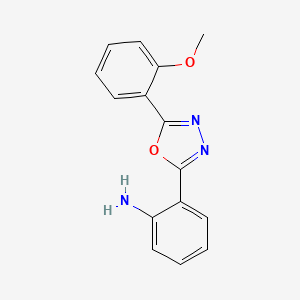
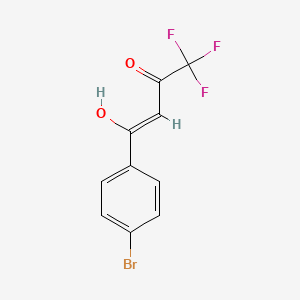
![7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12111538.png)
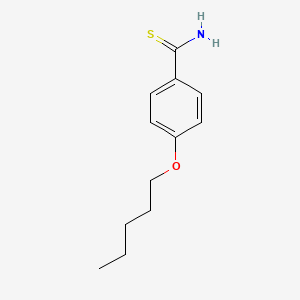

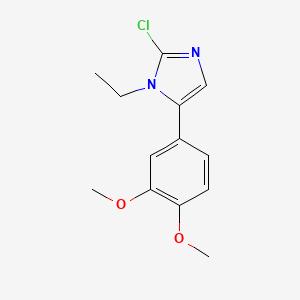
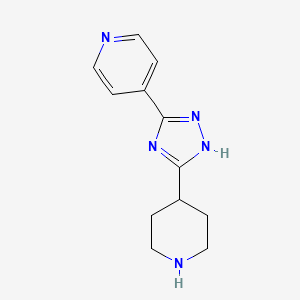
![2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12111559.png)
![1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid](/img/structure/B12111569.png)
![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)

